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Compound of Interest

Compound Name:

(1S,4aR,11S,11aS,12aS)-3-

acetyl-1-

(dimethylamino)-4,4a,6,7,11-

pentahydroxy-11-methyl-

1,11a,12,12a-tetrahydrotetracene-

2,5-dione

Cat. No.: B1225982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Doxycycline is a widely used broad-spectrum tetracycline antibiotic. As with all active

pharmaceutical ingredients (APIs), controlling impurities is critical to ensure the safety and

efficacy of the final drug product. The European Pharmacopoeia (EP) specifies limits for

several related substances in doxycycline, including Doxycycline EP Impurity F. This

application note provides a detailed High-Performance Liquid Chromatography (HPLC) with

Ultraviolet (UV) detection method for the quantification of Doxycycline EP Impurity F, based on

the principles outlined in the European Pharmacopoeia monograph for Doxycycline Hyclate.

Doxycycline EP Impurity F, chemically known as (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-

(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-

1,11(4H,5H)-dione, is a specified impurity that must be monitored. This method provides a

robust and reliable approach for its quantification.
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This protocol is adapted from the European Pharmacopoeia monograph for Doxycycline

Hyclate (0272).[1][2][3]

Instrumentation and Materials
HPLC System: A gradient-capable HPLC system with a UV/Vis detector.

Column: A styrene-divinylbenzene copolymer column (8 µm particle size), 250 mm x 4.6 mm.

[2][3]

Software: Chromatography data acquisition and processing software.

Analytical Balance: Capable of weighing to 0.01 mg.

Volumetric Glassware: Class A.

Solvents: HPLC grade 2-methyl-2-propanol, water, and other reagents as specified.

Reagents: Tetrabutylammonium hydrogen sulfate, sodium edetate, buffer solution pH 8.0.

Reference Standards: Doxycycline Hyclate CRS, Doxycycline EP Impurity F analytical

standard.

Preparation of Solutions
Mobile Phase: Accurately weigh 60.0 g of 2-methyl-2-propanol and transfer to a 1000 mL

volumetric flask using 200 mL of water. Add 400 mL of buffer solution pH 8.0, 50 mL of a 10 g/L

solution of tetrabutylammonium hydrogen sulfate adjusted to pH 8.0 with dilute sodium

hydroxide solution, and 10 mL of a 40 g/L solution of sodium edetate adjusted to pH 8.0 with

dilute sodium hydroxide solution. Dilute to 1000.0 mL with water.[2][3]

Diluent: 0.01 M Hydrochloric Acid.

Test Solution: Accurately weigh about 20.0 mg of the Doxycycline sample, dissolve in and

dilute to 25.0 mL with the diluent.[1][3]

Reference Solution (Impurity F): Accurately weigh a suitable amount of Doxycycline EP

Impurity F analytical standard and prepare a stock solution in the diluent. Further dilute to a
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final concentration that is appropriate for the specified limit of Impurity F (e.g., 0.5% of the test

solution concentration).

System Suitability Solution: Prepare a solution containing Doxycycline Hyclate CRS and known

impurities (including Impurity A and B as per the EP monograph) to verify the resolution and

performance of the chromatographic system.[2]

Chromatographic Conditions
Parameter Value

Column
Styrene-divinylbenzene copolymer (8 µm, 250

mm x 4.6 mm)[2][3]

Mobile Phase As described above[2][3]

Flow Rate 1.0 mL/min[2]

Column Temperature 60 °C[2][3]

Detection Wavelength 254 nm[1][2]

Injection Volume 20 µL[1][2]

Data Presentation
The quantitative data for Doxycycline and Impurity F should be summarized as shown in the

table below.

Compound
Retention Time
(min)

Relative
Retention Time
(RRT)

Peak Area
Concentration
(µg/mL)

Doxycycline tR(Doxy) 1.00 Area(Doxy) Conc(Doxy)

Impurity F tR(Imp F) ~1.2[1][2] Area(Imp F) Conc(Imp F)

Note: The exact retention times may vary depending on the specific HPLC system and column

used. The Relative Retention Time (RRT) is calculated with respect to the Doxycycline peak.
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Calculation
The concentration of Doxycycline EP Impurity F in the sample can be calculated using the

external standard method. The percentage of Impurity F is calculated using the following

formula:

% Impurity F = (Area_ImpF_Sample / Area_ImpF_Std) * (Conc_ImpF_Std / Conc_Sample) *

100

Where:

Area_ImpF_Sample is the peak area of Impurity F in the test solution chromatogram.

Area_ImpF_Std is the peak area of Impurity F in the reference solution chromatogram.

Conc_ImpF_Std is the concentration of Impurity F in the reference solution.

Conc_Sample is the concentration of Doxycycline in the test solution.

According to the European Pharmacopoeia, the limit for Impurity F is not more than 0.5%.[2]
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Caption: Workflow for the HPLC-UV quantification of Doxycycline EP Impurity F.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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